![molecular formula C29H38N2O6 B11929926 (2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)

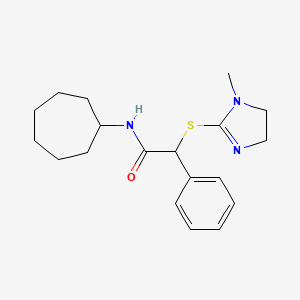

(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atrasentan is a potent and selective oral endothelin A receptor antagonist. It is primarily being investigated for its potential to treat various kidney diseases, including IgA nephropathy and diabetic kidney disease . Atrasentan has also been studied for its effects on certain types of cancer, such as non-small cell lung cancer .

Méthodes De Préparation

The preparation of atrasentan involves several synthetic routes. One method starts with heliotropin, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield atrasentan . This method is noted for its mild reaction conditions, simplicity, low cost, and high yield .

Analyse Des Réactions Chimiques

Atrasentan undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential in modifying the functional groups of atrasentan.

Substitution: Common reagents used in substitution reactions include butylamine and substituted-nitrobenzene.

Cyclization and Hydrolyzation: These reactions are crucial in forming the final structure of atrasentan.

Applications De Recherche Scientifique

Atrasentan has a wide range of scientific research applications:

Medicine: It is being investigated for its potential to treat IgA nephropathy, diabetic kidney disease, and certain types of cancer .

Biology: Atrasentan’s role as an endothelin A receptor antagonist makes it a valuable tool in studying endothelin-induced cell proliferation and proteinuria

Chemistry: Its unique structure and reactivity make it an interesting compound for synthetic and mechanistic studies.

Mécanisme D'action

Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage . This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function . The molecular targets and pathways involved include the endothelin-1 receptor, which plays a significant role in kidney inflammation and fibrosis .

Comparaison Avec Des Composés Similaires

Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension due to their vasoconstrictive properties, atrasentan is unique in its ability to block endothelin-induced cell proliferation . Other similar compounds include:

- Sitaxentan

- Ambrisentan

- Bosentan

These compounds share similar mechanisms but differ in their specific applications and effects .

Propriétés

Formule moléculaire |

C29H38N2O6 |

|---|---|

Poids moléculaire |

510.6 g/mol |

Nom IUPAC |

(2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28-/m1/s1 |

Clé InChI |

MOTJMGVDPWRKOC-XTBZXYEFSA-N |

SMILES isomérique |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |

SMILES canonique |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)

![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)